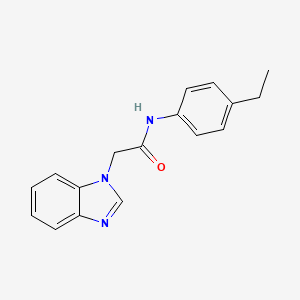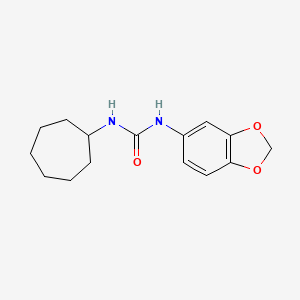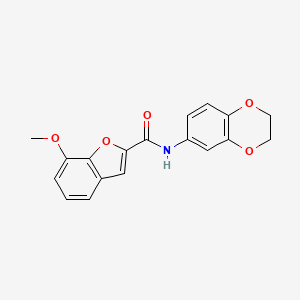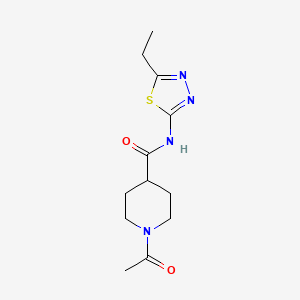
2-(1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds which are important in a variety of fields including pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would include a benzimidazole ring attached to a phenyl ring via an acetamide linkage. The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole ring could contribute to its aromaticity and stability .Applications De Recherche Scientifique
Antitrichinellosis Agents
Benzimidazole derivatives, such as 2-(1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide, have shown promise as antitrichinellosis agents. These compounds have been synthesized and evaluated for their efficacy against Trichinella spiralis , a parasitic nematode. Some derivatives have demonstrated higher activity than albendazole, a standard treatment, suggesting potential as a new class of antiparasitic drugs .
Chemotherapeutic Pharmacophores
The benzimidazole core is a pharmacophore in many chemotherapeutic agents. Its presence in compounds like 2-(1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide makes it a valuable scaffold for developing new drugs with a broad spectrum of biological activity, including antifungal, antiviral, and anticancer properties .
Veterinary Medicine
In veterinary medicine, benzimidazole compounds are widely used as anthelmintics. The development of resistance in helminth strains to existing treatments has driven the search for new derivatives. Compounds like 2-(1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide could offer alternative treatments to manage resistance issues in animals .
Density Functional Theory (DFT) Studies
The molecular geometry and electron structure of benzimidazole derivatives can be evaluated using DFT methods. This allows for the prediction of chemical and physical properties, aiding in the design of compounds with desired biological activities .
Solid-Liquid Phase Transfer Catalysis
The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide, often employs solid-liquid phase transfer catalysis. This method is advantageous for its simplicity and accessibility, making it a popular choice for preparing target compounds in research settings .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity. Benzimidazole derivatives are subject to SAR analysis to optimize their efficacy and safety profiles for potential therapeutic use .
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to have a broad spectrum of biological activity . They are widely used in veterinary and human medicine .
Mode of Action
Benzimidazole anthelmintic drugs are known to interfere with the energy metabolism of helminths .
Biochemical Pathways
Benzimidazole anthelmintic drugs are known to affect the energy metabolism of helminths .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives are known to have a broad spectrum of biological activity .
Action Environment
The efficacy of benzimidazole derivatives can be influenced by factors such as the correct use of the drug and the development of resistance by helminth strains .
Orientations Futures
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-13-7-9-14(10-8-13)19-17(21)11-20-12-18-15-5-3-4-6-16(15)20/h3-10,12H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSRUIHVKFPBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)

![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)
![2-methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide](/img/structure/B5487589.png)
![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5487596.png)
![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(4-nitrophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5487611.png)


![8-(2-furylmethyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5487642.png)

![4-{2-[(3-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5487653.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5487664.png)
![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-D-alaninate](/img/structure/B5487671.png)